Bleomycin A5 is a specific derivative of bleomycin, a naturally occurring glycopeptide antibiotic. [, ] It belongs to the bleomycin family of compounds known for their antitumor activities. [, , ] While bleomycin is often used clinically as a mixture of various derivatives, Bleomycin A5 is studied independently for its specific properties and potential applications in scientific research. []
Bleomycin A5 is classified as an antitumor antibiotic. It is part of the bleomycin family, which includes several other analogs, each differing slightly in structure and biological activity. The compound is categorized under the following classifications:
The synthesis of Bleomycin A5 has been extensively studied, with several methods reported in the literature. One notable method involves solid-phase synthesis, which allows for the construction of the peptide backbone while facilitating the incorporation of various functional groups.
Bleomycin A5 has a complex molecular structure characterized by a glycosidic bond linking a sugar moiety to a peptide backbone. The molecular formula is C55H84N17O21S, and its molecular weight is approximately 1,200 Da.
The three-dimensional structure of Bleomycin A5 allows it to effectively intercalate into DNA, which is crucial for its mechanism of action.
Bleomycin A5 undergoes several significant chemical reactions, primarily involving its interaction with nucleic acids.
The mechanism by which Bleomycin A5 exerts its anticancer effects involves multiple pathways:
Bleomycin A5 exhibits several notable physical and chemical properties:
Bleomycin A5 has significant applications in both clinical and research settings:
Bleomycin A5 (C~57~H~89~N~19~O~21~S~2~; PubChem CID: 92135919) is a glycopeptide antibiotic characterized by a complex hybrid structure integrating peptide, polyketide, and disaccharide motifs [1] [5] [9]. Its architecture comprises four functional domains:
The compound’s solubility in aqueous environments stems from multiple ionizable groups (e.g., carboxylic acids and amines), with pH-dependent behavior due to protonation/deprotonation equilibria [8]. Table 1 summarizes key structural characteristics.
Table 1: Structural Domains of Bleomycin A5
Domain | Key Components | Function |
---|---|---|
Metal-binding | Pyrimidoblamic acid, β-hydroxyhistidine | Coordinates Fe²⁺/O₂ for oxidative catalysis |
DNA-binding | Bithiazole, C-terminal spermidine | DNA intercalation and sequence recognition |
Linker | (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid | Stabilizes ternary structure |
Carbohydrate | L-gulose-D-mannose disaccharide, carbamoyl | Cellular recognition and uptake |
Bleomycin A5 biosynthesis occurs via a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway encoded by a 85-kb gene cluster in S. verticillus ATCC15003 [2] [10]. Key steps include:
Genetic engineering of precursor supply pathways (e.g., overexpression of manA and manB for GDP-mannose synthesis) increases titers, confirming the role of metabolic flux in biosynthesis [6]. Table 2 lists core biosynthetic genes.
Table 2: Key Genes in Bleomycin A5 Biosynthesis
Gene | Function | Module Type |
---|---|---|
blmAB | Self-resistance (bleomycin binding/degradation) | Resistance |
blmT | Glycosyltransferase | Tailoring |
blmD | Carbamoyltransferase | Tailoring |
blmIV | NRPS for aglycone assembly | NRPS-PKS hybrid |
dasR | Global regulator (nutrient sensing) | Transcriptional control |
Glycosylation is indispensable for Bleomycin A5’s DNA-cleaving efficacy and cellular targeting:
GDP-mannose serves as the primary precursor for glycosylation, and engineering its supply (via manA/manB overexpression) boosts Bleomycin A5 production by 2-fold, underscoring glycosylation’s metabolic significance [6]. Table 3 correlates glycosylation features with bioactivity.
Table 3: Functional Impact of Glycosylation
Structural Feature | Biological Consequence | Experimental Evidence |
---|---|---|
Carbamoyl group | Enhanced cellular uptake and metal coordination | Decarbamoyl-BLM shows 60% reduced activity vs. BLM A5 [10] |
L-gulose-D-mannose | Tumor cell receptor recognition | Glycosylation-deficient mutants lose cytotoxicity [6] |
Disaccharide orientation | Stabilizes DNA-drug complex | Molecular dynamics simulations show H-bond disruption in deglycosylated analogs [10] |
Bleomycin A5 differs from other derivatives in its C-terminal amine and biological properties:
Table 4: Comparative Analysis of Bleomycin Derivatives
Derivative | C-Terminal Amine | Relative Cytotoxicity | Unique Biosynthetic Step |
---|---|---|---|
Bleomycin A5 | Spermidine-derived | High (2-log cell kill) | Spermidine-specific aminotransferase |
Bleomycin A2 | Dimethyl sulfonium aminopropyl | Moderate | S-adenosylmethionine methylation |
Bleomycin B2 | Agmatine | Low | Arginine decarboxylation |
Pingyangmycin | Spermidine-derived | Identical to A5 | Same as A5 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1